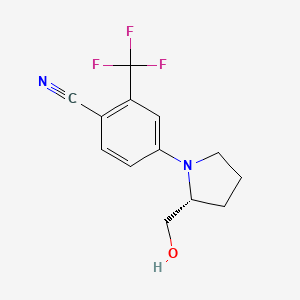
Vinorelbine N-Methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinorelbine is a semi-synthetic Vinca alkaloid used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer . It is believed to work by disrupting the normal function of microtubules and thereby stopping cell division .
Synthesis Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of the synthesis method .Molecular Structure Analysis
Vinorelbine is a vinca alkaloid in which the catharanthine component is the target of structural modification . A chemical modification of the catharanthine ring of vinblastine, converting it from a nine-membered ring to an eight-membered ring, generates vinorelbine .Chemical Reactions Analysis
Vinorelbine is incorporated at high quantities and within the interface between the core and palisade sections of the micelles . The incorporation ratio of the drug within sterically stabilized micelles increased as the total amount of the drug in the system increased .Physical And Chemical Properties Analysis
Vinorelbine exhibits increased lipophilicity and membrane permeability compared with other compounds in the Vinca alkaloid family . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry .Mécanisme D'action
Safety and Hazards
Vinorelbine may cause serious side effects such as severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given . For patients with severe liver dysfunction (bilirubin >3.0 mg/dL), vinorelbine doses ≥7.5 mg/m2 are poorly tolerated .
Orientations Futures
Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .
Propriétés
Numéro CAS |
89368-96-7 |
|---|---|
Nom du produit |
Vinorelbine N-Methiodide |
Formule moléculaire |
C₄₆H₅₇IN₄O₈ |
Poids moléculaire |
920.87 |
Synonymes |
(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide; [2R-(2R*,6R*,8S*)]-8-[(2β,3β, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



